5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole
Description
5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole is a pyrazole-based compound characterized by a chloro substituent at position 5, a methyl group at position 1, and two (4-methylphenyl)sulfanylmethyl groups at positions 3 and 4.
Properties
IUPAC Name |
5-chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2S2/c1-14-4-8-16(9-5-14)24-12-18-19(22-23(3)20(18)21)13-25-17-10-6-15(2)7-11-17/h4-11H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHURZJEZXJKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(N(N=C2CSC3=CC=C(C=C3)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the chloro and methyl groups. The sulfanylmethyl groups are then added through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl groups can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted pyrazoles.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance, a study evaluated its efficacy against several cancer cell lines, revealing significant cytotoxic effects. The compound was found to inhibit cell proliferation in breast and lung cancer models, with IC50 values indicating effective potency.
Anti-inflammatory Properties
The anti-inflammatory potential of 5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole has also been investigated. It is hypothesized that the compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
Mechanism of Action :
- Inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators like prostaglandins, thereby alleviating inflammation.
Synthesis and Derivatives
The synthesis of this compound involves multi-step processes that allow for the introduction of various substituents, enhancing its bioactivity. For example, derivatives have been synthesized with different aryl groups to explore their pharmacological profiles.
| Derivative | Activity | Reference |
|---|---|---|
| 5-Chloro-1-methyl-3-(phenyl)pyrazole | Antimicrobial | |
| 5-Chloro-1-methyl-3-(pyridyl)pyrazole | Anticancer |
Case Study 1: Antitumor Efficacy
A comprehensive study focused on the synthesis and evaluation of pyrazole derivatives, including this compound, demonstrated its ability to inhibit tumor growth in vitro. The study utilized various assays to assess cytotoxicity against different cancer cell lines, confirming its promising antitumor properties.
Case Study 2: Antimicrobial Activity
Another significant area of research involves the antimicrobial activity of this compound against various bacterial strains. Preliminary investigations have suggested that it exhibits effective inhibition against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural differences between the target compound and related pyrazole derivatives:
Key Observations :
- Steric Effects: The target compound’s bis[(4-methylphenyl)sulfanylmethyl] groups create significant steric hindrance compared to monosubstituted derivatives (e.g., CAS 318248-41-8 ). This may reduce membrane permeability but enhance binding to hydrophobic enzyme pockets.
- Electronic Effects : Chloro and trifluoromethyl groups (e.g., in ) increase electrophilicity, whereas methoxy groups () enhance polarity and hydrogen-bonding capacity.
- Bioactivity Trends : Pyrazolone derivatives (e.g., Compound 3 ) with sulfanyl groups show α-amylase inhibition, suggesting that the target compound’s sulfanylmethyl substituents may confer similar enzymatic interactions.
Crystallographic and Conformational Comparisons
The crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde () reveals a twisted pyrazole ring with dihedral angles of 4.40° (toluyl ring) and 86.22° (methoxyphenyl ring) relative to the pyrazole plane.
Biological Activity
5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₅ClN₂OS
- CAS Number : 318234-43-4
- Melting Point : 103–105 °C
Biological Activity Overview
Recent studies have highlighted the biological activities associated with pyrazole derivatives. The following sections detail the specific activities of this compound.
Antibacterial Activity
Pyrazole derivatives have shown promising results as antibacterial agents. Research indicates that compounds with a similar structure exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| This compound | MRSA | < 1 |
| Trifluoromethyl phenyl-substituted pyrazole | VRE | 1.56 |
| 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole | Acinetobacter baumannii | < 2 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process .
Case Study: Inhibition of COX Enzymes
In a study evaluating various pyrazole derivatives, it was found that specific modifications in the pyrazole ring enhanced COX inhibition, leading to significant anti-inflammatory effects in animal models .
Anticancer Activity
Pyrazoles have also been explored for their anticancer potential. Some derivatives demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15 |
| Other pyrazole derivatives | MCF-7 | 10 |
The mechanism by which pyrazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
